4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Gastroenterology Rheumatology NSAID Safety

Procure 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (CAS 56600-90-9), the essential precursor for synthesizing the non-acidic NSAID prodrug Nabumetone. This compound enables the development of therapeutics with a proven superior gastrointestinal (GI) safety profile compared to conventional NSAIDs, as supported by clinical evidence showing significantly lower incidence of gastroduodenal ulcers[reference:0]. Ideal for pharmaceutical R&D and manufacturing.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 56600-90-9
Cat. No. B117347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one
CAS56600-90-9
Synonyms1-(2’-Methoxynaphth-6’-yl)but-1-en-3-one;  4-(6-Methoxy-2-naphthyl)-3-buten-2-one
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3/b4-3+
InChIKeyODKROFHKPKRFPM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nabumetone (4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one, CAS 56600-90-9): A Non-Acidic Prodrug NSAID with Differentiated Safety Profile


Nabumetone, chemically defined as 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one (CAS 56600-90-9), is a non-acidic, nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug. Following oral administration, it undergoes extensive hepatic first-pass metabolism to yield its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), which is responsible for its anti-inflammatory, analgesic, and antipyretic effects [1]. Unlike many conventional NSAIDs that are carboxylic acids, nabumetone's non-acidic nature confers a distinct pharmacokinetic and safety profile, particularly concerning gastrointestinal (GI) tolerability, making it a clinically relevant alternative for patients requiring chronic anti-inflammatory therapy [1].

The Critical Distinction of Nabumetone (CAS 56600-90-9): Why Class-Wide NSAID Substitution Is Clinically Unjustified


While nabumetone is often categorized with other NSAIDs, its unique prodrug design and non-acidic structure preclude simple therapeutic interchange with conventional NSAIDs such as naproxen, ibuprofen, or diclofenac. Unlike these agents, nabumetone is not a direct cyclooxygenase (COX) inhibitor; it requires hepatic biotransformation to its active metabolite 6-MNA, which exerts its pharmacological effect systemically [1]. This mechanism, combined with its non-acidic nature, results in a markedly different gastrointestinal safety profile and pharmacokinetic behavior. Consequently, assuming clinical equivalence and substituting nabumetone with another NSAID without considering these differential properties can lead to increased risk of adverse events, particularly in vulnerable populations, as substantiated by the comparative evidence below [2].

Quantitative Evidence Guide: Verifiable Differentiation of Nabumetone (CAS 56600-90-9) Against Key Comparators


Superior Long-Term Gastroduodenal Mucosal Safety: Nabumetone vs. Naproxen (5-Year Endoscopic Study)

Nabumetone demonstrates a significantly lower long-term ulcerogenic potential compared to naproxen. Over a 5-year follow-up period, endoscopically confirmed gastroduodenal ulceration occurred in 1 out of 15 patients treated with nabumetone, compared to 8 out of 12 patients treated with naproxen, a statistically significant difference (p = 0.02) [1]. This finding is critical for clinicians making procurement decisions for chronic therapy in patients at risk for NSAID-induced GI injury.

Gastroenterology Rheumatology NSAID Safety

Reduced Incidence of Serious Gastrointestinal Ulcers: Nabumetone vs. a Pooled Comparator Group

In a large, randomized, open-label, 12-week multicenter study, nabumetone was associated with a significantly lower incidence of serious gastrointestinal ulcers. The ulcer occurrence rate was 0.03% (1 in 3,315 patients) for nabumetone-treated patients, compared to 0.5% (6 in 1,096 patients) for patients treated with any of the comparator NSAIDs (diclofenac, naproxen, piroxicam, or ibuprofen), a statistically significant difference (p = 0.001) [1]. This finding supports nabumetone's differentiated safety profile across a broad range of conventional NSAIDs.

Gastroenterology Pharmacovigilance Clinical Trial Safety

Equivalent Ulcerogenicity to a Gastroprotective Combination: Nabumetone vs. Ibuprofen + Misoprostol

In elderly patients with osteoarthritis, nabumetone monotherapy demonstrated ulcerogenicity equivalent to a combination of ibuprofen and the gastroprotective agent misoprostol. The incidence of significant endoscopic ulcers was 1.7% (1 of 58 patients) in the nabumetone group, compared to 0% (0 of 60 patients) in the ibuprofen/misoprostol group, a non-significant difference. Both were significantly superior to ibuprofen monotherapy, which had an ulcer incidence of 15.1% (8 of 53 patients; P<.01) [1]. This positions nabumetone as a simpler, single-agent alternative to a complex gastroprotective regimen.

Gastroenterology Therapeutic Strategy Elderly Patient Care

Consistent Analgesic Efficacy with a Differentiated Safety Profile in Rheumatoid Arthritis

In a large, randomized, open-label trial of 4,411 patients, nabumetone demonstrated equivalent efficacy to a panel of conventional NSAIDs (diclofenac, naproxen, piroxicam, ibuprofen) in osteoarthritis, but was significantly more effective in rheumatoid arthritis (RA). Specifically, in RA patients, nabumetone led to significantly greater improvement in global assessments of disease activity and pain relief (p ≤ 0.02), with fewer patients withdrawing due to lack of efficacy (8.8% vs. 10.3-13.5% for comparators) [1]. This demonstrates that its enhanced safety profile does not compromise therapeutic benefit and may even offer superior outcomes in certain inflammatory conditions.

Rheumatology Comparative Efficacy Clinical Outcomes

Stable Pharmacokinetics and Reduced Intra-Subject Variability of Active Metabolite 6-MNA

Nabumetone's active metabolite, 6-MNA, exhibits a long elimination half-life of approximately 24 hours and low intra-subject coefficient of variation (ISCV) of 5.42% for Cmax, indicating consistent and predictable systemic exposure [1]. This contrasts with many other NSAIDs that have shorter half-lives and higher variability, which can lead to fluctuations in therapeutic effect and increased risk of adverse events. The low ISCV suggests that nabumetone is expected to produce consistent clinical effects, a key attribute for chronic therapy management.

Pharmacokinetics Drug Metabolism Therapeutic Consistency

Defined Application Scenarios for Nabumetone (CAS 56600-90-9) Based on Verified Differentiation


Chronic NSAID Therapy for Patients at Elevated Risk of Gastroduodenal Ulceration

For patients requiring long-term NSAID therapy (e.g., for osteoarthritis or rheumatoid arthritis) who have risk factors for GI complications, nabumetone is a preferred option. Evidence from a 5-year endoscopic study demonstrates a significantly lower incidence of gastroduodenal ulcers compared to naproxen (1/15 vs. 8/12, p=0.02) [1]. Furthermore, a large-scale study showed a tenfold reduction in serious ulcer risk (0.03%) compared to a pooled comparator group of conventional NSAIDs (0.5%, p=0.001) [2]. This makes nabumetone a safer chronic therapy alternative.

Elderly Osteoarthritis Patients Requiring Minimally Complex, Effective Pain Management

In elderly patients with OA, nabumetone provides a simplified therapeutic option. It offers equivalent GI safety to a combination of ibuprofen and the gastroprotective agent misoprostol, without the added pill burden and side effects (e.g., diarrhea) associated with misoprostol. A comparative study in patients aged ≥60 showed equivalent low rates of significant endoscopic ulcers (1.7% for nabumetone vs. 0% for ibuprofen/misoprostol), both of which were significantly superior to ibuprofen monotherapy (15.1%, P<.01) [3].

Rheumatoid Arthritis Management Where Superior Efficacy and GI Safety are Paramount

For the management of rheumatoid arthritis, nabumetone offers a dual advantage. Clinical trial data indicate that nabumetone was significantly more effective than comparator NSAIDs (diclofenac, naproxen, ibuprofen, piroxicam) in improving global assessments of disease activity and pain relief in RA patients (p ≤ 0.02), with fewer withdrawals due to lack of efficacy [4]. This enhanced efficacy is achieved alongside its well-documented superior GI safety profile [2].

Clinical Research on NSAID-Induced Gastrointestinal Injury and Prodrug Pharmacology

Nabumetone serves as a valuable probe in clinical research focused on NSAID-induced GI toxicity and the pharmacology of prodrugs. Its non-acidic structure and metabolic activation to 6-MNA provide a clear mechanistic contrast to conventional acidic NSAIDs [5]. Studies utilizing nabumetone have helped delineate the role of direct topical injury versus systemic COX inhibition in the pathogenesis of NSAID gastropathy, making it a key tool for investigative pharmacologists and clinical researchers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Methoxynaphthalen-2-YL)but-3-EN-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.